![molecular formula C9H6FNO B1500913 7-fluoro-1H-indole-5-carbaldehyde CAS No. 424834-59-3](/img/structure/B1500913.png)
7-fluoro-1H-indole-5-carbaldehyde
Overview
Description
7-fluoro-1H-indole-5-carbaldehyde is a chemical compound that is widely used in scientific research. It is a versatile molecule that has a range of applications in various fields of science.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including 7-fluoro-1H-indole-5-carbaldehyde, have shown promising antiviral activities . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Indole derivatives are known for their anti-inflammatory properties . The presence of the indole nucleus in these compounds contributes to their anti-inflammatory activity, making them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives, including 7-fluoro-1H-indole-5-carbaldehyde, have shown significant anticancer activities . They have been found to inhibit the growth of various types of cancer cells, making them potential candidates for cancer treatment .
Antioxidant Activity
Indole derivatives are known for their antioxidant activities . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activities against a variety of pathogens . This makes them potential candidates for the development of new antimicrobial drugs .
Role in Multicomponent Reactions
7-fluoro-1H-indole-5-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a crucial role in multicomponent reactions (MCRs), which are inherently sustainable and offer access to complex molecules . This makes them valuable in the assembly of pharmaceutically interesting scaffolds .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 7-fluoro-1h-indole-5-carbaldehyde, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for developing new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific biological activity of the compound.
Result of Action
Given the biological activities associated with indole derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-fluoro-1H-indole-5-carbaldehyde. For instance, the compound’s sorption to aerosols, atmospheric oxidation, and soil adsorption coefficient can affect its environmental behavior . These factors could potentially impact the compound’s bioavailability and therapeutic efficacy.
properties
IUPAC Name |
7-fluoro-1H-indole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-4-6(5-12)3-7-1-2-11-9(7)8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFORZIQIUMVKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666707 | |
Record name | 7-Fluoro-1H-indole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
424834-59-3 | |
Record name | 7-Fluoro-1H-indole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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